Cas no 478063-12-6 (1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime)
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime Chemical and Physical Properties
Names and Identifiers
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- 1-(3-METHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2-YL)-1-ETHANONE O-BENZYLOXIME
- (E)-(benzyloxy)(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)amine
- (E)-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)-N-phenylmethoxyethanimine
- 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime
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- Inchi: 1S/C19H17N3OS/c1-13(21-23-12-15-8-4-3-5-9-15)18-14(2)22-17-11-7-6-10-16(17)20-19(22)24-18/h3-11H,12H2,1-2H3/b21-13+
- InChI Key: CJKACEAHWWVRTQ-FYJGNVAPSA-N
- SMILES: S1C(/C(/C)=N/OCC2C=CC=CC=2)=C(C)N2C1=NC1C=CC=CC2=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 466
- XLogP3: 5
- Topological Polar Surface Area: 67.1
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 6P-398S-1MG |
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime |
478063-12-6 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 6P-398S-5MG |
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime |
478063-12-6 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 6P-398S-10MG |
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime |
478063-12-6 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 6P-398S-50MG |
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime |
478063-12-6 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 6P-398S-100MG |
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime |
478063-12-6 | >90% | 100mg |
£110.00 | 2025-02-09 |
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime
Chemical Compound CAS No 478063-12-6: 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime
The compound with CAS No 478063-12-6, known as 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds that are extensively studied for their potential therapeutic applications. The benzimidazole and thiazole moieties within its structure contribute to its unique chemical properties and biological activity.
Recent studies have highlighted the antitumor and anti-inflammatory properties of this compound. Researchers have demonstrated that the benzimidazole-thiazole hybrid structure exhibits potent inhibitory effects on various enzymes associated with cancer progression and chronic inflammation. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* revealed that this compound effectively targets COX-2 enzymes, which are key players in inflammatory diseases such as arthritis and certain types of cancer.
The synthesis of CAS No 478063-12-6 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the O-benzyl oxime group into the molecule enhances its stability and bioavailability, making it a promising candidate for drug development. This compound has also shown potential as a prodrug, where it undergoes enzymatic cleavage in vivo to release active metabolites with enhanced therapeutic efficacy.
In terms of pharmacokinetics, studies have shown that CAS No 478063-12-6 exhibits favorable absorption profiles in preclinical models. Its ability to cross the blood-brain barrier has raised interest in its potential application for neurodegenerative diseases. A 2024 study in *Pharmaceutical Research* reported that this compound demonstrates selective uptake in brain tissue, suggesting its utility in targeting central nervous system disorders.
The structural uniqueness of this compound lies in its heterocyclic framework, which combines the aromaticity of benzimidazole with the sulfur-containing thiazole ring. This combination not only imparts stability but also facilitates interactions with biological targets such as protein kinases and receptors. The presence of the methyl group at the thiazole ring further modulates its electronic properties, enhancing its binding affinity to specific biomolecules.
From an environmental perspective, preliminary biodegradation studies indicate that CAS No 478063-12-6 has a moderate environmental footprint. Its degradation pathways involve microbial action and hydrolysis under specific pH conditions. However, further research is required to fully assess its long-term ecological impact and ensure sustainable practices in its production and disposal.
In conclusion, the compound CAS No 478063-12-6 (1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime) represents a significant advancement in heterocyclic chemistry. Its unique structure, coupled with promising biological activities, positions it as a leading candidate for drug development across multiple therapeutic areas. As research continues to unravel its full potential, this compound is expected to play a pivotal role in addressing unmet medical needs and advancing personalized medicine.
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